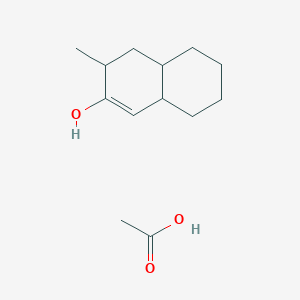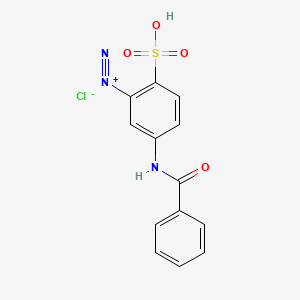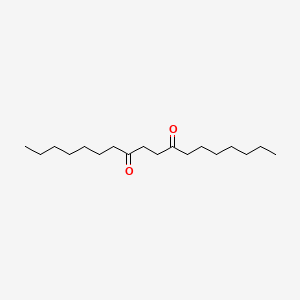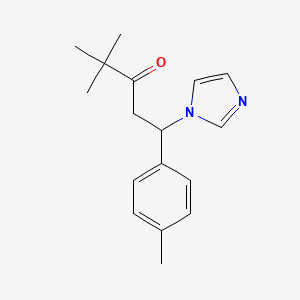
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide under basic conditions to introduce the desired substituents.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is explored as a potential active ingredient in the development of new therapeutic agents.
Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one: Similar structure but lacks the methyl group on the phenyl ring.
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-chlorophenyl)pentan-3-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one is unique due to the presence of both the imidazole ring and the specific substitution pattern on the phenyl ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
67565-06-4 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC 名称 |
1-imidazol-1-yl-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one |
InChI |
InChI=1S/C17H22N2O/c1-13-5-7-14(8-6-13)15(19-10-9-18-12-19)11-16(20)17(2,3)4/h5-10,12,15H,11H2,1-4H3 |
InChI 键 |
XDWNXDWOXUSPSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CC(=O)C(C)(C)C)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


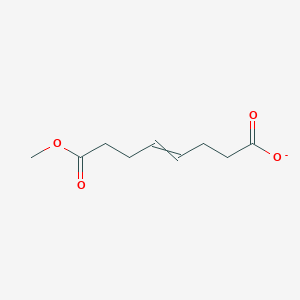
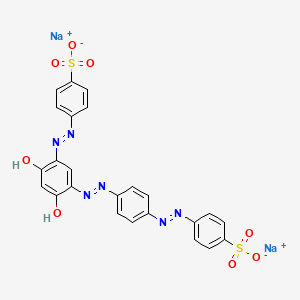
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
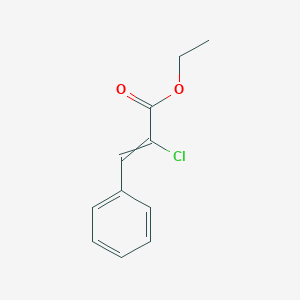
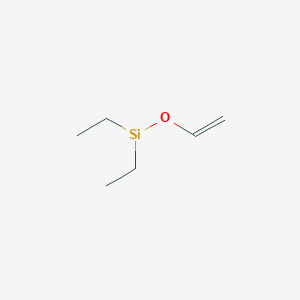
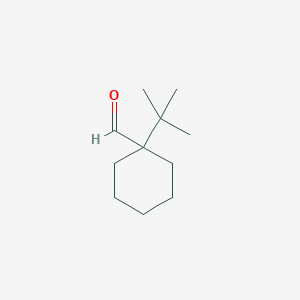
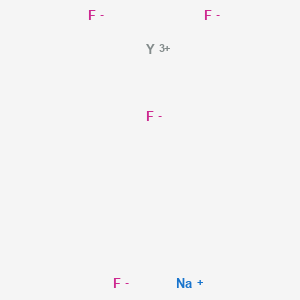
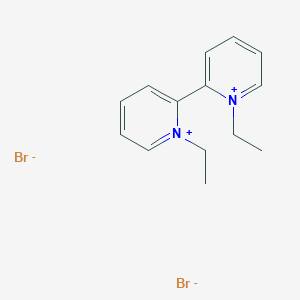
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
